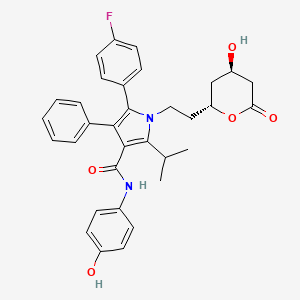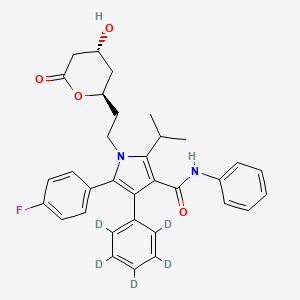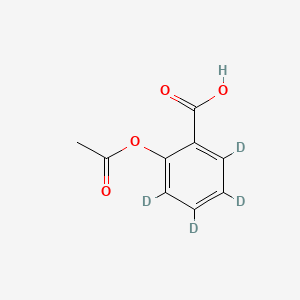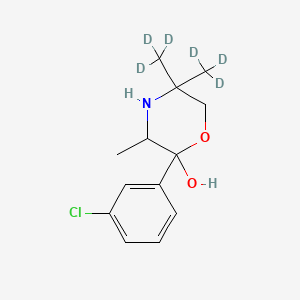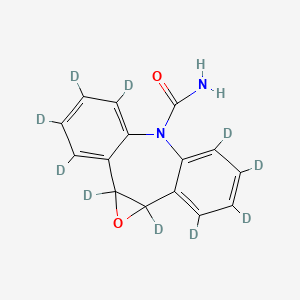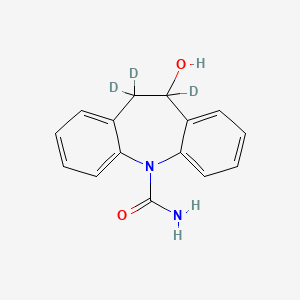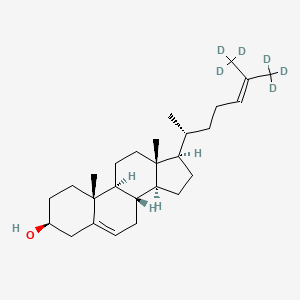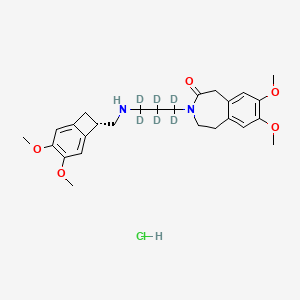
N-Desmethyl Ivabradine D6 HCl
Übersicht
Beschreibung
“N-Desmethyl Ivabradine D6 Hydrochloride” is a chemical compound used in the pharmaceutical industry for the treatment of various cardiovascular diseases . It is a deuterated analog of “N-Desmethyl Ivabradine Hydrochloride”, which is a selective inhibitor of the If current in the sinoatrial node of the heart .
Molecular Structure Analysis
The molecular formula of “N-Desmethyl Ivabradine D6 HCl” is C26H35ClN2O5 . The molecular weight is 497.1 g/mol . The exact mass and the monoisotopic mass are both 496.2611104 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “N-Desmethyl Ivabradine D6 HCl” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis
“N-Desmethyl Ivabradine D6 HCl” has a melting point of 193-196°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Channel Interaction
- Ivabradine primarily acts as a bradycardic agent used in coronary artery disease and heart failure. It lowers heart rate by inhibiting sinoatrial nodal hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Research has shown ivabradine interacts with human Ether‐à‐go‐go–Related Gene (hERG) potassium channels, influencing ventricular repolarization and susceptibility to torsades de pointes arrhythmia (Melgari et al., 2015).
Delivery Mechanisms
- Ivabradine HCl has been incorporated into transfersomes for transdermal delivery. This method enhances drug permeability and skin retention, showing potential for once-daily transdermal treatment in stable angina pectoris (Balata et al., 2020).
Analgesic Potential
- Ivabradine has shown effectiveness as an analgesic in both inflammatory and neuropathic pain conditions. It achieves this by blocking HCN ion channels in peripheral sensory neurons, highlighting its potential use beyond cardiac applications (Young et al., 2014).
Binding Site Identification
- Research has identified the specific binding site of ivabradine on HCN4 channels. This insight is crucial for understanding its mechanism of action and for the development of future drugs targeting similar pathways (Bucchi et al., 2013).
Cardiac Repolarization Impact
- Ivabradine has been found to prolong phase 3 of cardiac repolarization and block hERG1 (KCNH2) currents. This finding is significant for understanding the cardiac effects of ivabradine and underscores the need for careful monitoring during its clinical use (Lees-Miller et al., 2015).
Pharmacokinetics
- A study on the pharmacokinetics of ivabradine and N-desmethylivabradine in human plasma used HPLC-MS/MS for quantification, providing a basis for understanding its metabolism and distribution in the human body (Ai-dong, 2012).
Clinical Utility
- Ivabradine has been studied for its utility in patients with chronic stable angina and diabetes mellitus, showing efficacy in preventing angina without adverse effects on glucose metabolism (Borer & Tardif, 2010).
Eigenschaften
IUPAC Name |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIKWNQFDQJGS-OTVKAUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Ivabradine D6 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



